Cas no 1805297-57-7 (5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide)

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide is a specialized pyridine derivative featuring a trifluoromethoxy group and a sulfonamide moiety, which contribute to its unique chemical properties. The presence of the nitro group enhances reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy substitution improves lipophilicity and metabolic stability, while the sulfonamide group offers potential for further functionalization. This compound is suited for applications requiring precise structural modifications, such as drug discovery or material science, where its distinct electronic and steric characteristics can be leveraged. Its well-defined structure ensures reproducibility in synthetic processes.
5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide structure
1805297-57-7 structure
商品名:5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide
CAS番号:1805297-57-7
MF:C7H6F3N3O5S
メガワット:301.199850559235
CID:4841444

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide
    • インチ: 1S/C7H6F3N3O5S/c1-3-2-12-6(13(14)15)5(19(11,16)17)4(3)18-7(8,9)10/h2H,1H3,(H2,11,16,17)
    • InChIKey: IEVHLWCXHLUQSE-UHFFFAOYSA-N
    • ほほえんだ: S(C1C([N+](=O)[O-])=NC=C(C)C=1OC(F)(F)F)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 442
  • トポロジー分子極性表面積: 137
  • 疎水性パラメータ計算基準値(XlogP): 1.1

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029084338-1g
5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide
1805297-57-7 97%
1g
$1,564.50 2022-04-01

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide 関連文献

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamideに関する追加情報

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1805297-57-7): An Overview of a Promising Compound in Medicinal Chemistry

5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1805297-57-7) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex and functionalized structure, has been the subject of numerous studies aimed at elucidating its biological activities and potential uses in drug development.

The chemical structure of 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide is notable for its combination of a pyridine ring, a nitro group, a trifluoromethoxy substituent, and a sulfonamide functional group. These structural elements contribute to the compound's diverse chemical properties and biological activities. The presence of the nitro group and the trifluoromethoxy substituent, in particular, imparts significant electronic and steric effects, which can influence the compound's reactivity and binding affinity to biological targets.

Recent research has highlighted the potential of 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide in various therapeutic areas. One notable area of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. The mechanism by which this compound exerts its anti-inflammatory effects is thought to involve the modulation of signaling pathways such as NF-κB and MAPK.

In addition to its anti-inflammatory properties, 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The anticancer activity of this compound is attributed to its ability to disrupt cellular processes such as DNA replication and repair, as well as to induce oxidative stress in cancer cells.

The sulfonamide moiety in 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide is another key feature that contributes to its biological activity. Sulfonamides are well-known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties. The presence of this functional group in the compound may enhance its therapeutic potential by providing additional mechanisms of action.

The synthesis of 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide has been reported in several studies, with various synthetic routes being explored to optimize yield and purity. One common approach involves the reaction of 2-chloro-5-methylpyridine with trifluoromethanesulfonyl chloride followed by nitration and sulfonation steps. These synthetic methods have been refined over time to improve efficiency and scalability, making it feasible for large-scale production if needed.

The pharmacokinetic properties of 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide have also been studied extensively. Research has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In terms of safety, preclinical toxicity studies have indicated that 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, further studies are needed to fully assess its safety profile in humans. Ongoing clinical trials are currently evaluating the safety and efficacy of this compound in various disease models.

The potential applications of 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide extend beyond its use as a standalone therapeutic agent. This compound can also serve as a valuable tool in chemical biology research, providing insights into the mechanisms underlying various biological processes. For example, its ability to modulate specific signaling pathways makes it a useful probe for studying inflammation and cancer biology.

In conclusion, 5-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1805297-57-7) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. As ongoing research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an important role in advancing our understanding and treatment of various diseases.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd